Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate
CAS No.:
Cat. No.: VC17726785
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O3 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | methyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate |
| Standard InChI | InChI=1S/C12H12N2O3/c1-17-11(15)7-9-8-13-14(12(9)16)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3 |
| Standard InChI Key | KMWUEPIKHFRNDU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CNN(C1=O)C2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate, reflects its core structure: a pyrazole ring substituted with a phenyl group at position 2, a ketone at position 3, and an acetylated methyl ester at position 4. The planar pyrazole nucleus facilitates π-π stacking interactions, while the ester and ketone groups enhance polarity, influencing solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.23 g/mol | |
| IUPAC Name | Methyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate | |
| InChI Key | KMWUEPIKHFRNDU-UHFFFAOYSA-N |
Comparative Analysis with Analogous Structures
A structurally related compound, methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate (C₁₃H₁₄N₂O₃), differs by a methyl substituent at position 3 and a saturated pyrazole ring . This modification increases its molecular weight to 246.26 g/mol and alters its hydrophobicity (XLogP3 = 1.1) , suggesting that similar substitutions in the target compound could modulate bioavailability.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no explicit synthesis is documented for methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate, pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. A plausible route involves:
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Condensation: Reacting phenylhydrazine with a β-ketoester (e.g., methyl acetoacetate) to form the pyrazole core.
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Oxidation: Introducing the 3-keto group via mild oxidizing agents.
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Esterification: Acetylation of the 4-position side chain using methanol under acidic conditions.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Phenylhydrazine, β-ketoester, reflux in ethanol | 2-Phenyl-2,3-dihydro-1H-pyrazol-4-ol |
| 2 | KMnO₄, H₂O, 0°C | 3-Oxo-pyrazole derivative |
| 3 | Acetic anhydride, H₂SO₄, methanol | Target compound |
Crystallographic Insights from Related Compounds
A recent study on (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one revealed monoclinic crystallization in space group P2₁/c with unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å, and β = 95.807° . While the target compound lacks crystallographic data, analogous packing motifs (e.g., hydrogen-bonded dimers) are anticipated due to shared functional groups .
Physicochemical and Computational Properties
Predicted Solubility and Reactivity
The ester and ketone groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetone). Computed properties from analogous compounds indicate:
Spectroscopic Characteristics
While experimental spectra are unavailable, IR peaks for the carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups are expected. NMR would show distinct signals for the aromatic protons (δ 7.2–7.8 ppm), pyrazole CH (δ 6.5–7.0 ppm), and methyl ester (δ 3.6–3.8 ppm).
Future Research Directions
Priority Investigations
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Synthesis Optimization: Scalable routes using green chemistry principles.
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Crystallography: Single-crystal X-ray diffraction to resolve stereoelectronic effects.
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In Vitro Screening: Antiproliferative assays against cancer cell lines (e.g., MCF-7, A549).
Computational Modeling
Docking studies could predict interactions with therapeutic targets (e.g., COX-2, DNA topoisomerase II), guiding structural optimization .
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